molecular formula C18H13ClN2O4 B11548396 N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methoxyaniline

N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methoxyaniline

Cat. No.: B11548396
M. Wt: 356.8 g/mol
InChI Key: KFWGIDDUCSDOLL-UHFFFAOYSA-N
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Description

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is an organic compound characterized by its unique structure, which includes a furan ring substituted with a chloronitrophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting imine is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with chloronitrophenyl and methoxyphenyl groups sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C18H13ClN2O4/c1-24-14-5-2-12(3-6-14)20-11-15-7-9-18(25-15)16-10-13(21(22)23)4-8-17(16)19/h2-11H,1H3

InChI Key

KFWGIDDUCSDOLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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